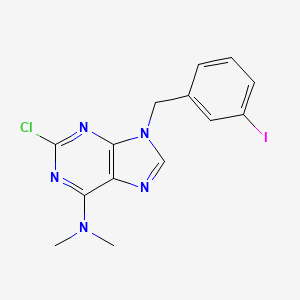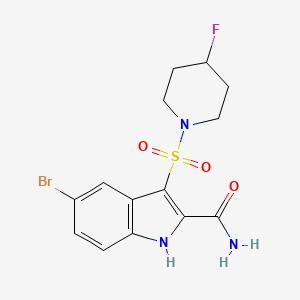![molecular formula C8H12N4S2 B12917277 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione CAS No. 107960-41-8](/img/structure/B12917277.png)
2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One method involves an I2-mediated annulation reaction, where 2-amino-1,3,5-triazines are reacted with electron-rich or electron-poor ketones under specific conditions . This method is straightforward and can be applied on a gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom or other functional groups are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, antimicrobial agents, and enzyme inhibitors
Agriculture: Some derivatives of this compound have been investigated for their antifungal and herbicidal activities.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis . The exact mechanism depends on the specific biological target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazines: These compounds share a similar core structure and have been studied for their biological activities and applications in various fields.
1,2,4-Triazoles: These compounds are also heterocyclic and have been investigated for their medicinal and agricultural applications.
Uniqueness
2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione is unique due to its specific structural features, such as the propylsulfanyl group and the fused imidazo[1,2-a][1,3,5]triazine ring system. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
107960-41-8 |
|---|---|
Molekularformel |
C8H12N4S2 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
2-propylsulfanyl-7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-4-thione |
InChI |
InChI=1S/C8H12N4S2/c1-2-5-14-7-10-6-9-3-4-12(6)8(13)11-7/h2-5H2,1H3,(H,9,10,11,13) |
InChI-Schlüssel |
NVIQQSPALIUBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(=S)N2CCNC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




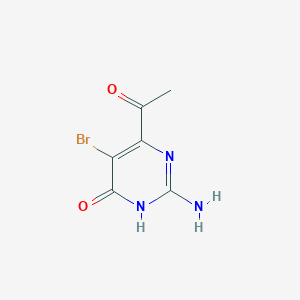
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
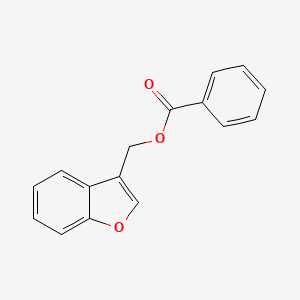
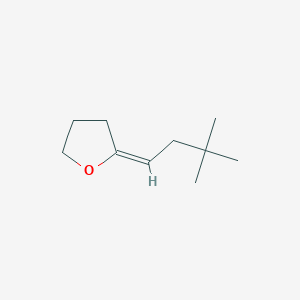


![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)

